

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Bromophenyl)cyclopropanecarbonitrile

Cat. No.: B182235

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Abstract

1-(3-Bromophenyl)cyclopropanecarbonitrile is a substituted cyclopropane derivative that holds significance as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its rigid cyclopropyl scaffold and the presence of a reactive nitrile group, combined with the synthetically adaptable bromophenyl moiety, make it a valuable intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and potential applications of this compound, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Introduction

The cyclopropane ring is a recurring motif in numerous biologically active molecules and natural products. Its inherent ring strain and unique electronic properties can impart favorable conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. When functionalized with a phenyl group and a nitrile, as in **1-(3-Bromophenyl)cyclopropanecarbonitrile**, the resulting structure offers multiple points for chemical modification. The bromine atom serves as a handle for various cross-coupling

reactions, while the nitrile group can be hydrolyzed, reduced, or converted into other functional groups.

This guide aims to consolidate the available technical information on **1-(3-Bromophenyl)cyclopropanecarbonitrile**, providing a foundational resource for researchers engaged in its synthesis and application.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(3-Bromophenyl)cyclopropanecarbonitrile** is presented in Table 1.

Property	Value	Reference
CAS Number	124276-83-1	[1]
Molecular Formula	C ₁₀ H ₈ BrN	[1]
Molecular Weight	222.08 g/mol	[1]
Appearance	Solid	[2]
SMILES	<chem>N#CC1(CC1)c2cccc(Br)c2</chem>	[2]
InChI	InChI=1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2	[2]

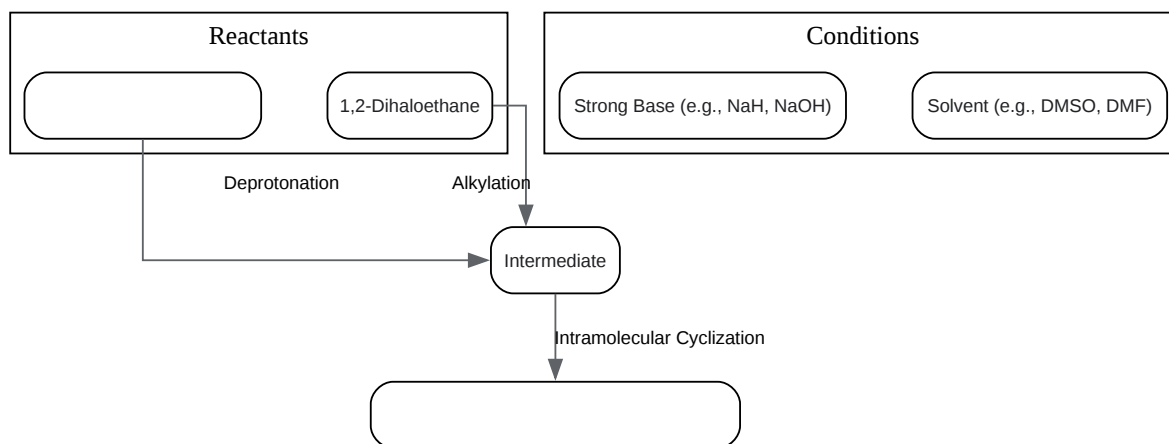
Synthesis and Experimental Protocols

The primary and most direct method for the synthesis of **1-(3-Bromophenyl)cyclopropanecarbonitrile** involves the cyclopropanation of (3-Bromophenyl)acetonitrile using a 1,2-dihaloethane. This reaction proceeds via a nucleophilic substitution mechanism.

General Synthesis Pathway

The synthesis is typically achieved through the alkylation of the α -carbon of (3-Bromophenyl)acetonitrile with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-

dichloroethane, in the presence of a strong base. The reaction first forms an intermediate which then undergoes an intramolecular cyclization to yield the cyclopropane ring.



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Caption: General synthesis workflow for **1-(3-Bromophenyl)cyclopropanecarbonitrile**.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **1-(3-Bromophenyl)cyclopropanecarbonitrile**.

Materials:

- (3-Bromophenyl)acetonitrile
- 1,2-Dibromoethane
- Sodium Hydroxide (NaOH)
- Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride)
- Toluene

- Water
- Dichloromethane
- Magnesium Sulfate (anhydrous)

Procedure:

- To a stirred solution of (3-Bromophenyl)acetonitrile (1.0 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.
- Add a catalytic amount of a phase-transfer catalyst, such as benzyltriethylammonium chloride.
- To this biphasic mixture, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to 50-60 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **1-(3-Bromophenyl)cyclopropanecarbonitrile**.

Quantitative Data:

While specific yield data for the synthesis of **1-(3-Bromophenyl)cyclopropanecarbonitrile** is not extensively reported in publicly available literature, similar cyclopropanation reactions of substituted phenylacetonitriles typically report yields in the range of 60-80%.

Spectroscopic Characterization Data

Detailed spectroscopic data is crucial for the unambiguous identification of **1-(3-Bromophenyl)cyclopropanecarbonitrile**. Although a comprehensive public spectral database for this specific compound is limited, typical expected spectral features are outlined below based on its structure and data for analogous compounds.

Table 2: Expected Spectroscopic Data

Technique	Expected Features
^1H NMR	Aromatic protons (multiplets, ~ 7.2 - 7.6 ppm), Cyclopropyl protons (multiplets, ~ 1.5 - 2.0 ppm)
^{13}C NMR	Aromatic carbons (~ 120 - 140 ppm), Nitrile carbon (~ 120 ppm), Quaternary cyclopropyl carbon (~ 20 - 30 ppm), Methylene cyclopropyl carbons (~ 10 - 20 ppm)
IR (cm^{-1})	~ 2240 ($\text{C}\equiv\text{N}$ stretch), ~ 3000 - 3100 (Aromatic C-H stretch), ~ 1550 - 1600 (Aromatic C=C stretch)
Mass Spec (m/z)	Molecular ion peak at $\sim 221/223$ (due to bromine isotopes)

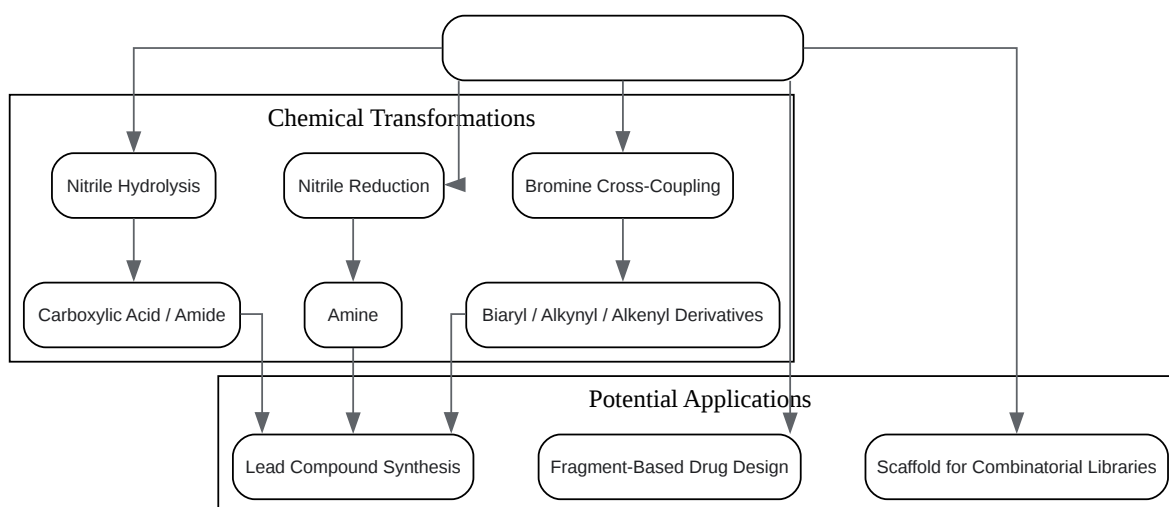
History and Discovery

The exact date and first synthesis of **1-(3-Bromophenyl)cyclopropanecarbonitrile** are not prominently documented in major chemical literature databases. Its appearance in the catalogs of chemical suppliers suggests its synthesis and availability from the late 20th to early 21st century. The development of synthetic methodologies for substituted cyclopropanes, particularly through phase-transfer catalysis in the latter half of the 20th century, likely enabled the efficient preparation of this and related compounds. It is primarily recognized as a research chemical and a building block for more complex molecules rather than a compound with a storied history of its own.

Applications in Drug Discovery and Development

While there are no marketed drugs that are direct derivatives of **1-(3-Bromophenyl)cyclopropanecarbonitrile**, its structural motifs are of significant interest in medicinal chemistry. The 1-aryl-1-cyanocyclopropane substructure is a key component in the design of various therapeutic agents. The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups, while the cyclopropane ring provides a rigid scaffold to orient substituents for optimal receptor binding.

The "3-bromophenyl" moiety is particularly useful as it allows for the introduction of further complexity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of a wide chemical space during lead optimization.



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Caption: Potential synthetic utility in drug discovery.

Conclusion

1-(3-Bromophenyl)cyclopropanecarbonitrile is a valuable synthetic intermediate with considerable potential in the field of medicinal chemistry. Its straightforward synthesis from

commercially available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for the generation of diverse chemical libraries and the development of novel therapeutic agents. This guide provides the essential technical details to facilitate its use in research and development endeavors. Further exploration of its reaction chemistry and application in the synthesis of biologically active molecules is warranted.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182235#discovery-and-history-of-1-3-bromophenyl-cyclopropanecarbonitrile]

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